molecular formula C19H22N4O2 B7051105 4-(4-ethylbenzoyl)-N-pyridin-2-ylpiperazine-1-carboxamide

4-(4-ethylbenzoyl)-N-pyridin-2-ylpiperazine-1-carboxamide

Cat. No.: B7051105
M. Wt: 338.4 g/mol
InChI Key: RWYOEZODVCULFL-UHFFFAOYSA-N
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Description

4-(4-ethylbenzoyl)-N-pyridin-2-ylpiperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethylbenzoyl group attached to a pyridinylpiperazine carboxamide framework. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylbenzoyl)-N-pyridin-2-ylpiperazine-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or other transition metals to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-(4-ethylbenzoyl)-N-pyridin-2-ylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(4-ethylbenzoyl)-N-pyridin-2-ylpiperazine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-ethylbenzoyl)-N-pyridin-2-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-ethylbenzoyl)-N-pyridin-2-ylpiperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-ethylbenzoyl)-N-pyridin-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-2-15-6-8-16(9-7-15)18(24)22-11-13-23(14-12-22)19(25)21-17-5-3-4-10-20-17/h3-10H,2,11-14H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYOEZODVCULFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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